An In-depth Technical Guide to Ethyl 8-methyl-7-oxononanoate
An In-depth Technical Guide to Ethyl 8-methyl-7-oxononanoate
This technical guide provides a comprehensive overview of ethyl 8-methyl-7-oxononanoate, a long-chain keto ester of interest to researchers and professionals in the fields of organic synthesis, biochemistry, and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a foundational resource for scientific exploration.
IUPAC Nomenclature and Chemical Structure
The nomenclature of a chemical compound is fundamental to its unambiguous identification. For ethyl 8-methyl-7-oxononanoate, the International Union of Pure and Applied Chemistry (IUPAC) naming conventions provide a systematic and universally understood identifier.
IUPAC Name: ethyl 8-methyl-7-oxononanoate[1]
The name is derived as follows:
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nonanoate: Indicates a nine-carbon ester. The ester functional group is the highest priority, so the carbon of the carbonyl group of the ester is designated as carbon 1.
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ethyl: Refers to the ethyl group attached to the oxygen of the ester.
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7-oxo: A ketone functional group is present on the seventh carbon of the nonanoate chain.[2][3][4][5]
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8-methyl: A methyl group is attached to the eighth carbon.
Chemical Structure:
The structure of ethyl 8-methyl-7-oxononanoate is characterized by a nine-carbon chain with an ethyl ester at one end and a ketone on the seventh carbon, with a methyl group on the eighth carbon.
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Molecular Formula: C₁₂H₂₂O₃[1]
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SMILES: CCOC(=O)CCCCCC(=O)C(C)C[1]
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InChI: InChI=1S/C12H22O3/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10H,4-9H2,1-3H3[1]
Diagram of the Chemical Structure:
Caption: Synthetic pathway to ethyl 8-methyl-7-oxononanoate.
Experimental Protocol:
Part A: Synthesis of 8-methyl-7-oxononanoic acid
This protocol is adapted from the synthesis of the isomeric 7-methyl-8-oxononanoic acid.
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Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add ethyl 2-methylacetoacetate dropwise at room temperature. Following the addition, introduce ethyl 6-bromohexanoate to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the substitution reaction.
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Hydrolysis and Decarboxylation (Ketonic Cleavage): After cooling, the reaction mixture is subjected to hydrolysis, typically using an aqueous solution of a strong base (e.g., sodium hydroxide), followed by heating to promote decarboxylation.
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Acidification and Extraction: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate. The desired 8-methyl-7-oxononanoic acid is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Part B: Fischer Esterification to Ethyl 8-methyl-7-oxononanoate
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Reaction Setup: In a round-bottom flask, dissolve the purified 8-methyl-7-oxononanoic acid in an excess of absolute ethanol.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
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Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
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Extraction and Purification: Extract the ethyl 8-methyl-7-oxononanoate into an organic solvent. The organic layer is then washed with brine, dried, and the solvent is evaporated. The final product can be purified by vacuum distillation or column chromatography.
Potential Applications and Areas for Future Research
While specific applications for ethyl 8-methyl-7-oxononanoate are not extensively documented in the current literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers.
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Precursor in Organic Synthesis: Long-chain keto esters are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. [6]The ketone and ester functionalities allow for a variety of chemical transformations.
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Potential Biological Activity: Long-chain fatty acid esters have been investigated for their biological activities, including antibacterial properties. [7]Furthermore, some studies have explored the antibacterial activity of β-keto esters. [8]The unique structure of ethyl 8-methyl-7-oxononanoate makes it a candidate for screening in antimicrobial assays.
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Metabolomics Research: The presence of a ketone group suggests that this molecule could potentially play a role in metabolic pathways, possibly as a substrate or product of enzymatic reactions. For instance, ketone esters are being investigated for their effects on exercise metabolism. [9] Future research should focus on:
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The synthesis and characterization of a pure sample of ethyl 8-methyl-7-oxononanoate to obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
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Screening for biological activity, including antimicrobial, antifungal, and cytotoxic effects.
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Investigating its potential role as a metabolic intermediate or modulator.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [10]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. [11][12]Avoid contact with skin and eyes. [12][13]* Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents. [10][13]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 8-methyl-7-oxononanoate is a fascinating molecule with potential for further scientific investigation. This guide has provided a comprehensive overview of its structure, nomenclature, a plausible synthetic route, and its physicochemical properties. While its specific applications are yet to be fully elucidated, its chemical structure suggests it could be a valuable building block in organic synthesis and a candidate for biological activity screening. As with any chemical compound, proper safety precautions should be taken during its handling and use.
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Nutritional ketosis improves exercise metabolism in patients with very long‐chain acyl‐CoA dehydrogenase deficiency - PMC - NIH. (URL: [Link])
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Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate - MDPI. (URL: [Link])
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8-Methyl-6-oxononanal | C10H18O2 | CID 53799192 - PubChem - NIH. (URL: [Link])
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Ethyl-8-methyl-7-oxononanoate | C12H22O3 | CID 14417992 - PubChem. (URL: [Link])
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Ethyl 8-methylnonanoate | C12H24O2 | CID 53428935 - PubChem - NIH. (URL: [Link])
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Methyl 8-oxononanoate | C10H18O3 | CID 538606 - PubChem - NIH. (URL: [Link])
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